REACTION_CXSMILES
|
[NH:1]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:4](=O)[C:2]1=[O:3].[H-].[Na+].Br[CH2:15][CH2:16][O:17][CH3:18].O.NN.Cl>CN(C=O)C.CS(C)=O>[CH3:18][O:17][CH2:16][CH2:15][N:1]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH2:4][C:2]1=[O:3] |f:1.2,4.5|
|
Name
|
|
Quantity
|
2.35 mL
|
Type
|
reactant
|
Smiles
|
BrCCOC
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
Ice H2O
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
7 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
ice H2O
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred for 15 min at 0° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After addition
|
Type
|
STIRRING
|
Details
|
The resulting mixture was stirred for 10 min at 0° C.
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
0/N at rt, then cooled to 0° C.
|
Type
|
CUSTOM
|
Details
|
quenched with saturated NH4Cl, ice, and H2O
|
Type
|
EXTRACTION
|
Details
|
The product was extracted with EtOAc (150 mL×2)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
Removal of solvents
|
Type
|
CUSTOM
|
Details
|
gave a dark orange red liquid which
|
Type
|
ADDITION
|
Details
|
After addition
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred for 5 min at rt
|
Duration
|
5 min
|
Type
|
TEMPERATURE
|
Details
|
2 h at 140° C. (oil temp.) before cooling to rt
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
the resulting mixture was stirred for 30 min at rt
|
Duration
|
30 min
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with EtOAc (50 mL×3)
|
Type
|
CUSTOM
|
Details
|
Purification by flash chromatography (gradient: 0 to 40% EtOAc in hexane)
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
COCCN1C(CC2=CC=CC=C12)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.32 g | |
YIELD: PERCENTYIELD | 61% | |
YIELD: CALCULATEDPERCENTYIELD | 60.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |